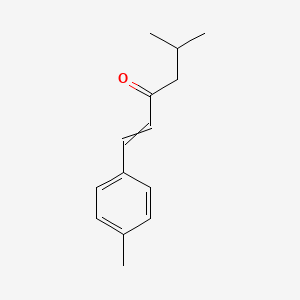
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 5-methylhexanoic acid.
Reduction: Formation of 5-methyl-1-(4-methylphenyl)hexan-3-ol.
Substitution: Formation of halogenated derivatives such as 4-bromo-5-methyl-1-(4-methylphenyl)hex-1-en-3-one.
Applications De Recherche Scientifique
5-Methyl-1-(4-methylphenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylacetophenone: A precursor in the synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one.
5-Methyl-1-phenyl-1,4-hexadien-3-one: A structurally similar compound with different substitution patterns.
1-(4-Methylphenyl)ethanone: Another related compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an enone and an aromatic ring
Propriétés
Numéro CAS |
94450-62-1 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
5-methyl-1-(4-methylphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)10-14(15)9-8-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 |
Clé InChI |
NYYCXQVSUPPYIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
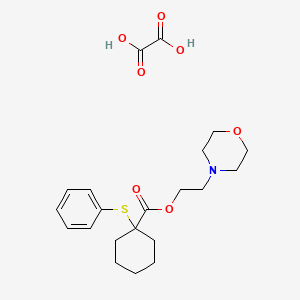
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
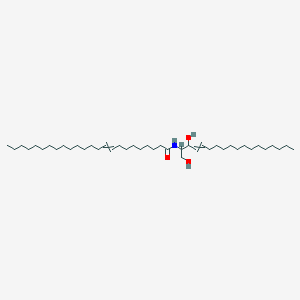
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)

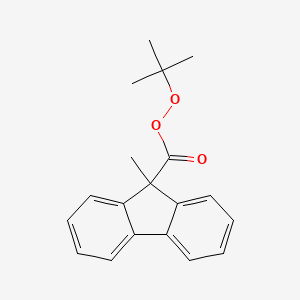
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
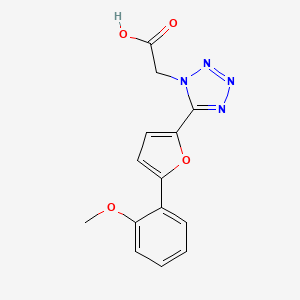

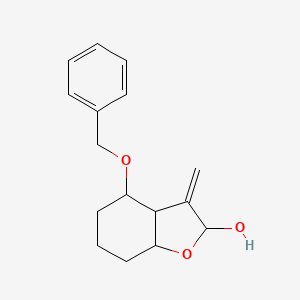
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
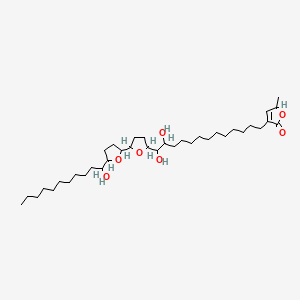
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
